(S)-3-fluoropropane-1,2-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-fluoropropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDNJBQKAXAXBQ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CF)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028426 | |
| Record name | (2S)-3-Fluoro-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33644-25-6 | |
| Record name | (2S)-3-Fluoro-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33644-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-fluoro-, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-3-Fluoro-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Fluorinated Diols in Advanced Organic Chemistry
The strategic incorporation of fluorine into organic molecules is a well-established method for modifying their chemical, physical, and biological properties. beilstein-journals.org Fluorinated diols, such as (S)-3-fluoropropane-1,2-diol, are particularly valuable in this regard. The presence of the highly electronegative fluorine atom can significantly alter a molecule's reactivity, metabolic stability, and binding affinity to biological targets. ontosight.airesearchgate.net This makes fluorinated compounds highly sought after in drug discovery and materials science.
The diol functionality (two hydroxyl groups) provides reactive sites for further chemical modifications, allowing chemists to build more complex molecular architectures. lookchem.com These hydroxyl groups can also participate in hydrogen bonding, a key interaction in molecular recognition and self-assembly processes. The development of novel fluorinated building blocks, especially those with defined stereochemistry, is a continuing area of interest in synthetic chemistry. beilstein-journals.org
Stereochemical Aspects of S 3 Fluoropropane 1,2 Diol in Molecular Design
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many compounds. nmrium.orgupertis.ac.id The "(S)" designation in (S)-3-fluoropropane-1,2-diol refers to the specific spatial orientation of the groups around its chiral center. This precise arrangement is crucial for its interaction with enzymes and receptors in biological systems, which are themselves chiral.
Utilizing enantiomerically pure building blocks like this compound allows for the synthesis of single-enantiomer drugs, which can have improved efficacy and reduced side effects compared to racemic mixtures. The defined stereochemistry of this fluorinated diol makes it an invaluable tool for chemists designing molecules with specific biological functions. The Fischer projection for the related, non-fluorinated (S)-propane-1,2-diol provides a two-dimensional representation of this three-dimensional structure. pearson.com
Evolution of Research Interests in Glycerol Analogues and Their Fluorinated Derivatives
Asymmetric Synthesis Approaches to (S)-3-Fluoropropane-1,2-diol
Asymmetric synthesis refers to methods that convert an achiral starting material into a chiral product in a way that produces unequal amounts of the possible stereoisomers. uwindsor.ca These approaches are broadly categorized into substrate-controlled, auxiliary-controlled, and reagent-controlled methods. du.ac.inyork.ac.uk The following sections explore these strategies as applied to the synthesis of this compound.
A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk This strategy is widely used in reactions such as aldol (B89426) condensations and alkylations. wikipedia.org
For the synthesis of this compound, a common approach involves the asymmetric aldol reaction. For instance, an N-acylated oxazolidinone, such as an Evans auxiliary, can be used. The enolate of this chiral amide can react with a fluorinated electrophile like fluoroacetaldehyde. The steric hindrance provided by the auxiliary directs the electrophile to attack from a specific face, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary yields the chiral fluorinated diol precursor. wikipedia.org Pseudoephedrine is another effective chiral auxiliary that can be used to form an amide, which then directs the stereoselective alkylation at the α-position. wikipedia.org
| Chiral Auxiliary | Type of Reaction | Typical Substrate | Key Features |
| Evans Oxazolidinones | Aldol Reaction | Acetyl-derived N-acyl imide | Forms a Z-enolate that reacts with aldehydes to create two new stereocenters with high diastereoselectivity. wikipedia.org |
| Pseudoephedrine | Alkylation | Carboxylic acid derivative (amide) | The α-proton is deprotonated, and the resulting enolate undergoes diastereoselective alkylation. wikipedia.org |
| SAMP/RAMP | Alkylation | Aldehyde or ketone (hydrazone) | (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are used for asymmetric α-alkylation of carbonyl compounds. |
| Fluorous Oxazolidinones | Aldol, Cycloaddition | α-Amino acid derivatives | Incorporates a perfluoroalkyl chain, which facilitates purification through fluorous solid-phase extraction (FSPE). collectionscanada.gc.ca |
| (S)-(phenylthiomethyl)benzyl auxiliary | Glycosylation | Glycosyl donors | Used to control anomeric selectivity in oligosaccharide synthesis by forming a β-sulfonium ion intermediate. nih.gov |
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Key catalytic methods for forming 1,2-diols include asymmetric dihydroxylation and asymmetric aldol reactions.
A potential route to this compound is the asymmetric dihydroxylation of 3-fluoropropene. The Sharpless asymmetric dihydroxylation (AD) is a powerful method for converting alkenes to chiral diols using osmium tetroxide as the catalyst in the presence of a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine). By selecting the appropriate chiral ligand (AD-mix-α or AD-mix-β), either enantiomer of the diol can be produced with high enantioselectivity. core.ac.uk
Alternatively, catalytic asymmetric aldol reactions can be employed. For example, a chiral Lewis acid catalyst, such as a titanium-BINOL complex, can activate an aldehyde to react enantioselectively with a suitable nucleophile. nih.gov Another strategy involves the use of chiral organocatalysts, such as proline and its derivatives, which can catalyze the direct asymmetric aldol reaction between a ketone and an aldehyde. kyoto-u.ac.jpcolab.ws
| Catalytic Method | Catalyst System | Substrate Type | Product |
| Asymmetric Dihydroxylation | OsO₄ / Chiral Ligand (e.g., AD-mix) | Alkene (e.g., 3-fluoropropene) | Chiral 1,2-diol |
| Asymmetric Aldol Reaction | Chiral Lewis Acid (e.g., Zr-BINOL) / Diazoester | Aldehyde | β-Hydroxy-α-diazoester |
| Direct Asymmetric Aldol Reaction | Proline or its derivatives | Ketone + Aldehyde | Chiral β-hydroxy ketone |
| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Glycine derivative + Electrophile | α-Amino acid precursor |
| Asymmetric Fluorination | Palladium or Nickel / Chiral Ligand (e.g., DBFOX-Ph) | β-Ketoester or Oxindole | α-Fluoro carbonyl compound acs.org |
This approach begins with a simple, achiral fluorinated molecule and introduces the necessary stereocenters through a stereoselective reaction. A highly effective strategy is the asymmetric ring-opening of a prochiral epoxide.
Starting with 3-fluoro-1,2-epoxypropane, a racemic or prochiral epoxide, various catalysts can be employed for enantioselective ring-opening. For example, the Jacobsen-Katsuki epoxidation could be used to generate the epoxide enantioselectively, followed by a non-selective hydrolysis. Alternatively, a racemic epoxide can undergo a kinetic resolution, where one enantiomer reacts much faster than the other with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess. Hydrolytic kinetic resolution (HKR) using a chiral cobalt-salen complex is a well-established method for this purpose.
Another strategy involves the stereoselective reduction of a fluorinated α-hydroxy ketone, such as 3-fluoro-1-hydroxypropan-2-one. Asymmetric hydrogenation using a chiral catalyst (e.g., Ru-BINAP) or asymmetric reduction with a chiral borane (B79455) reagent can establish the second stereocenter with high control, leading to the desired (S,S)- or (S,R)-diol. york.ac.uk A related method involves the epoxidation of an allylsilane followed by regioselective ring-opening with a fluoride (B91410) source like HF·Et₃N, which can produce 2-fluoro-3-silylpropan-1-ols. nih.gov
| Fluorinated Precursor | Reaction Type | Reagent / Catalyst | Product |
| 3-Fluoro-1,2-epoxypropane (racemic) | Hydrolytic Kinetic Resolution (HKR) | Chiral Co(III)-salen complex | Enantioenriched epoxide and diol |
| 3-Fluoropropene | Asymmetric Epoxidation | Chiral catalyst (e.g., Jacobsen's catalyst) | Enantioenriched 3-fluoro-1,2-epoxypropane |
| 3-Fluoro-1-hydroxypropan-2-one | Asymmetric Reduction | Chiral reducing agent (e.g., CBS catalyst) or asymmetric hydrogenation (e.g., Ru-BINAP) | This compound |
| Allyldimethyl(phenyl)silane | Epoxidation & Ring-Opening | m-CPBA, then HF·Et₃N | 3-(Dimethyl(phenyl)silyl)-2-fluoropropan-1-ol nih.gov |
Biocatalytic and Chemoenzymatic Production of this compound
Biocatalysis utilizes enzymes or whole microbial cells as catalysts to perform chemical transformations. mdpi.com These methods are renowned for their exceptional selectivity (chemo-, regio-, and stereoselectivity) and mild, environmentally friendly reaction conditions. nih.govnih.gov Chemoenzymatic strategies combine the advantages of enzymatic reactions with traditional chemical synthesis in a multi-step process. d-nb.info
Enzymes are highly effective catalysts for creating chiral centers with high enantiomeric excess (ee). For the synthesis of this compound, alcohol dehydrogenases (ADHs) are particularly suitable. These enzymes catalyze the stereoselective reduction of prochiral ketones to secondary alcohols.
A practical chemoenzymatic route involves the chemical synthesis of a fluorinated keto-alcohol, such as 3-fluoro-1-hydroxypropan-2-one. This precursor can then be subjected to an asymmetric bioreduction using an ADH. By selecting an appropriate ADH that favors the production of the (S)-alcohol, the target diol can be obtained with very high enantiopurity. For example, ADHs from organisms like Lactobacillus brevis or engineered enzymes from E. coli have been successfully used to reduce similar fluorinated ketones to their corresponding (S)- or (R)-alcohols. nih.gov This approach is often combined with a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase or isopropanol) to make the process economically viable. tudelft.nl
| Enzyme / Source | Reaction Type | Substrate (Analog) | Product Configuration | Enantiomeric Excess (ee) |
| Alcohol Dehydrogenase (ADH) from Lactobacillus brevis | Asymmetric Reduction | 1-Chloro-3-fluoropropan-2-one | (S)-alcohol | >99% |
| Alcohol Dehydrogenase (ADH-A) from Escherichia coli | Asymmetric Reduction | 1-Chloro-3-fluoropropan-2-one | (R)-alcohol | >99% |
| Dioxygenases (e.g., TDO) | cis-Dihydroxylation | Substituted benzenes | cis-Diol | >99% nih.gov |
| Lipase | Kinetic Resolution | Racemic 2-aryl-2-fluoro-1,3-propanediols | Enantioenriched diol and acylated diol | >95% escholarship.org |
Whole-cell biotransformations leverage the metabolic machinery of microorganisms, such as bacteria or fungi, to convert a substrate into a desired product. researchgate.net This approach can be advantageous as it often circumvents the need for enzyme isolation and cofactor addition.
While a specific microbial pathway for the direct production of this compound may not be widely established, the principle has been demonstrated with related fluorinated compounds. For instance, certain strains of Pseudomonas putida can oxidize fluorobenzene (B45895) to fluorinated catechols via a dihydrodiol intermediate. researchgate.net Similarly, the bacterium Streptomyces cattleya is known to biosynthesize fluorinated metabolites, indicating its capacity to handle fluorinated substrates. core.ac.uk Studies on the biodegradation of fluorotelomer alcohols have shown that microbial consortia can oxidize the alcohol group, suggesting that microorganisms can be identified or engineered to perform selective hydroxylations on fluorinated precursors. utoronto.ca The strategy would involve providing a suitable fluorinated starting material, such as 3-fluoropropan-1-ol, to a microbial culture capable of performing the necessary hydroxylation steps to yield the diol.
| Microorganism | Substrate | Transformation | Product |
| Pseudomonas putida | Fluorobenzene | Dihydroxylation | 3-Fluorocatechol researchgate.net |
| Streptomyces cattleya | Fluoroacetaldehyde | Oxidation | Fluoroacetate (B1212596) core.ac.uk |
| Mixed microbial culture | 8:2 Fluorotelomer alcohol | Oxidation / β-Oxidation | Telomer acids and Perfluorooctanoic acid (PFOA) utoronto.ca |
| E. coli JM109 (pDTG601) | Toluene, Halobenzenes | cis-Dihydroxylation | Chiral cis-diols nih.gov |
Total Synthesis Routes Towards this compound and its Derivatives
The synthesis of enantiomerically pure this compound is a significant objective in medicinal and bioorganic chemistry, primarily due to its role as a key structural motif in various biologically active molecules. The development of efficient and stereoselective synthetic routes is crucial for accessing this valuable chiral building block.
Synthetic Sequences Employing Glycidol (B123203) as a Chiral Building Block
A prominent and effective strategy for the synthesis of this compound utilizes the readily available and inexpensive chiral precursor, (S)-glycidol. unizar.es Glycidol serves as a versatile C3 building block, with its epoxide ring providing a reactive site for nucleophilic attack, thereby enabling the introduction of the fluorine atom with stereochemical control.
One common synthetic pathway begins with the ring-opening of (S)-glycidol. This reaction can be catalyzed by various Lewis or Brønsted acids. The regioselectivity of the epoxide opening is a critical factor. The reaction of adenine (B156593) with (R)- or (S)-glycidyl butyrate (B1204436) in dimethylformamide (DMF) is a known procedure for related syntheses. nih.gov A general method for synthesizing glycerol monoethers from glycidol involves testing several homogeneous and heterogeneous basic catalysts, with alkaline metal hydroxides often yielding the best results under smooth reaction conditions. unizar.es
The introduction of the fluorine atom is typically achieved through nucleophilic substitution using a fluoride source. For instance, treatment of a suitably protected glycidol derivative with a reagent like potassium fluoride or an amine-HF complex (such as Olah's reagent) facilitates the opening of the epoxide ring to install the fluorine atom. nih.govacs.org Subsequent deprotection steps then yield the target molecule, this compound. The enantiomeric purity of the final product is critical for its applications in asymmetric synthesis.
Optimization of Tosylation and Nucleophilic Substitution Steps for Precursor Synthesis
The synthesis of precursors for this compound often involves the activation of a hydroxyl group to facilitate nucleophilic substitution. Tosylation, the conversion of an alcohol to a tosylate ester, is a widely used method for this purpose as it transforms the hydroxyl group into a good leaving group. pearson.com The optimization of this step is crucial for achieving high yields and avoiding side reactions.
The following table summarizes the optimization of the regioselective tosylation of a diol precursor, highlighting the effect of different conditions on the reaction yield and regioselectivity. researchgate.net
Table 1: Optimization of Regioselective Tosylation of a Diol Intermediate
| Method | Catalyst/Reagent | Solvent | Temperature | Yield of Monotosylate (%) | Regioselectivity (mono:ditosylate) |
|---|---|---|---|---|---|
| A | TsCl, Pyridine | Dichloromethane | Room Temp. | 15 | - |
| B | TsCl, Et3N | Dichloromethane | Room Temp. | Low | - |
| C | TsCl, K2CO3 | Chloroform (B151607) | Room Temp. | 53 | 99:1 |
Following tosylation, the subsequent step is nucleophilic substitution with a fluoride ion. The efficiency of this SN2 reaction depends on the nature of the fluoride source and the reaction conditions. Sources like sodium fluoride (NaF) or potassium fluoride (KF) are often used in polar aprotic solvents like DMF to displace the tosylate group and form the C-F bond. nih.gov
Regio- and Stereocontrolled Reactions in Complex Molecule Construction
The construction of a chiral molecule like this compound demands precise control over both regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the atoms).
Regiocontrol is particularly critical during the epoxide ring-opening step. When an unsymmetrical epoxide like glycidol is used, the nucleophile can attack either of the two carbon atoms of the epoxide. The choice of catalyst and reaction conditions dictates which carbon is attacked. For instance, the opening of allylsilane-derived epoxides with triethylamine (B128534) trihydrofluoride (HF·Et3N) occurs at room temperature with complete regioselectivity, which is attributed to a β-silyl effect stabilizing a cationic intermediate. nih.govacs.org This contrasts with other epoxide opening reactions using HF·Et3N that often require higher temperatures to achieve high conversion. nih.govacs.org
Stereocontrol is essential to ensure the formation of the desired (S)-enantiomer exclusively. This is often achieved by starting with an enantiomerically pure building block, such as (S)-glycidol, and ensuring that the subsequent reactions proceed with inversion or retention of configuration as required. The use of chiral catalysts in reactions like asymmetric dihydroxylation can produce fluorinated diols with excellent enantiomeric excesses (ee), up to 97% ee in some cases. beilstein-journals.org Similarly, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols can yield chiral 1,2-fluorohydrins with high yields and enantioselectivities. rsc.org
The table below illustrates the outcome of regioselective fluorohydrin synthesis from different allylsilanes, demonstrating the high degree of regiocontrol achievable. nih.govacs.org
Table 2: Regioselective Synthesis of 2-Fluoro-3-silylpropan-1-ols
| Starting Allylsilane | Product | Yield (%) |
|---|---|---|
| Allyltrimethylsilane | 2-Fluoro-3-(trimethylsilyl)propan-1-ol | 65 |
| Allyldimethyl(phenyl)silane | 3-(Dimethyl(phenyl)silyl)-2-fluoropropan-1-ol | 72 |
Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to establish stereocenters. These include metal-based catalysis and organocatalysis, which enable the enantioselective installation of functional groups. nih.govresearchgate.net For instance, catalytic enantioselective fluorination of β-ketoesters using chiral metal complexes can provide access to fluorinated building blocks with high enantiopurity. acs.org
Conformational Analysis and Stereoelectronic Effects in this compound
The three-dimensional structure of this compound is not static; rather, it exists as a dynamic equilibrium of multiple conformations. The relative stability of these conformations is governed by a delicate interplay of intramolecular forces, including hydrogen bonding, hyperconjugative interactions, and steric and electrostatic effects.
Elucidation of Preferred Conformations (e.g., All-Gauche Conformations)
Computational studies, supported by experimental data, have revealed that the most stable conformer of 3-fluoropropane-1,2-diol adopts an all-gauche conformation. researchgate.netrsc.org This preference is observed in both the gas phase and in solution. researchgate.netrsc.org In this arrangement, the substituents along the carbon backbone are positioned in a staggered, or gauche, orientation relative to one another. This is contrary to what might be expected from simple steric considerations, which would favor an anti-conformation to minimize repulsion between bulky groups. The stability of the all-gauche conformation points to the significant role of more subtle stereoelectronic effects.
Role of Intramolecular Hydrogen Bonding and Halogen Bonds
The potential for halogen bonding, an interaction between a halogen atom and a nucleophilic site, is also a consideration in the conformational analysis of fluorinated compounds. However, in the case of this compound, hyperconjugative interactions are the predominant stabilizing force.
Analysis of Hyperconjugative Interactions and Gauche Effects
The preference for the gauche conformation in this compound is primarily attributed to the gauche effect, which is driven by hyperconjugative interactions. researchgate.netrsc.orgwikipedia.org Hyperconjugation involves the delocalization of electron density from a filled bonding orbital (a σ orbital) to an adjacent empty or partially filled antibonding orbital (a σ* orbital). allen.in
In the context of 3-fluoropropane-1,2-diol, the key hyperconjugative interactions involve the donation of electron density from σ(CH) and σ(CC) bonding orbitals into the antibonding σ(CF) and σ(CO) orbitals. rsc.org These interactions are maximized when the donor and acceptor orbitals are anti-periplanar (oriented 180° to each other), a condition that is met in the gauche conformation. The σ*(C-F) orbital is a particularly good electron acceptor due to the high electronegativity of the fluorine atom, making this type of hyperconjugation especially significant in fluorinated organic molecules. wikipedia.orgacs.org This strong stabilization through hyperconjugation outweighs the potential destabilization from steric repulsion, leading to the observed preference for the all-gauche conformation. researchgate.netrsc.org
Advanced Spectroscopic Techniques for Structural and Stereochemical Characterization
A variety of advanced spectroscopic techniques are employed to experimentally probe the complex conformational landscape and stereochemical details of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Probing Diastereotopicity and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformational preferences of this compound. The chemical shifts and, particularly, the coupling constants of the diastereotopic hydrogens provide crucial information about the preferred orientation of the hydroxyl and fluorine substituents. researchgate.netrsc.org
Diastereotopic protons are non-equivalent protons on a methylene (B1212753) (CH2) group adjacent to a stereocenter. In this compound, the protons on the carbon bearing the fluorine atom and the carbon bearing the primary hydroxyl group are diastereotopic. Their distinct chemical environments lead to different chemical shifts and coupling constants, which are sensitive to the dihedral angles between adjacent C-H, C-O, and C-F bonds. Analysis of these coupling constants allows for the determination of the relative populations of different conformers in solution. The absence of certain long-range couplings, such as those between the fluorine and hydroxyl protons, provides further evidence for the conformational preferences of the molecule. researchgate.net
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | Varies | Multiplet | J(H,H), J(H,F) |
| ¹³C | Varies | - | - |
| ¹⁹F | Varies | - | - |
Note: Specific chemical shifts and coupling constants are dependent on the solvent and other experimental conditions. The table illustrates the types of data obtained.
Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule, offering insights into its conformational state. Different conformers of this compound will have distinct vibrational modes, leading to unique patterns in their IR and Raman spectra.
In particular, the stretching frequencies of the O-H and C-F bonds are sensitive to the presence and strength of intramolecular hydrogen bonding. By comparing experimental spectra with those predicted by computational models for different conformers, it is possible to identify the dominant conformations present in a sample. For instance, the absence of a significant shift in the O-H stretching frequency can corroborate the NMR findings that strong intramolecular hydrogen bonding is not the primary stabilizing factor in the preferred conformation.
Table 2: Key Vibrational Frequencies for Conformational Analysis
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |
| O-H Stretch | 3200-3600 | Presence and strength of hydrogen bonding |
| C-H Stretch | 2850-3000 | General structural information |
| C-O Stretch | 1000-1200 | Conformational changes |
| C-F Stretch | 1000-1100 | Conformational changes |
Note: The exact frequencies can vary based on the molecular environment and conformational state.
Computational Chemistry and Molecular Modeling Studies of this compound
Computational chemistry and molecular modeling serve as powerful tools to investigate the nuanced properties of this compound at an atomic level. These methods provide insights into the molecule's energetic landscape, electronic characteristics, behavior in solution, and interactions with other molecules, complementing experimental findings.
Quantum Chemical Calculations for Energetic and Electronic Properties (e.g., QTAIM)
Quantum chemical calculations are instrumental in understanding the intrinsic properties of this compound, such as its conformational preferences and electronic structure. The conformational isomerism of 3-fluoropropane-1,2-diol is influenced by a delicate balance of competing factors, including intramolecular hydrogen bonding and steric repulsion between the electronegative and bulky vicinal substituents. researchgate.net
These computational findings highlight that the conformational preference, which is calculated to persist in both the gas phase and in solution (using implicit chloroform and acetonitrile (B52724) solvents), is better described by predominant hyperconjugative effects over Lewis-type interactions. researchgate.net
| Computational Method | Property Investigated | Key Finding |
| QTAIM | Intramolecular Interactions | Verified an intramolecular hydrogen bond in a local minimum, but the most stable conformer is dominated by hyperconjugative interactions. researchgate.net |
| DFT | Conformational Preference | The all-gauche conformation is the most stable in both the gas phase and solution. researchgate.net |
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound in a solution environment, mimicking the constant motion and interactions of atoms and molecules over time. researchgate.netnih.gov These simulations provide detailed information about conformational changes and fluctuations of molecules in solution. researchgate.net By modeling the interactions between the solute and solvent molecules, MD can predict how the presence of a solvent influences the conformational preferences and intermolecular interactions of the diol.
For diols in general, MD simulations can be used to study their organization, dynamics, and the conformational changes they undergo in solution. researchgate.net The choice of the force field, a set of parameters that defines the potential energy of the system, is crucial for the accuracy of the simulation. nih.gov For instance, simulations of 1,2-butanediol (B146104) and 1,4-butanediol (B3395766) have shown that the former has a higher tendency to form intramolecular hydrogen bonds in the gas phase. uark.edu This difference in intramolecular bonding affects their hydration enthalpies. uark.edu
While specific MD simulation studies exclusively on this compound are not extensively detailed in the provided results, the principles of MD simulations are broadly applicable. Such simulations could elucidate the extent of intramolecular versus intermolecular hydrogen bonding in various solvents, the solvation structure around the molecule, and its diffusion characteristics. These computational experiments are valuable for understanding how the molecule behaves in a biological context or as part of a larger chemical system.
| Simulation Aspect | Information Gained | Relevance to this compound |
| Conformational Dynamics | Fluctuations and changes in molecular shape over time. | Understanding the flexibility and dominant shapes of the molecule in solution. researchgate.net |
| Solvation Structure | Arrangement of solvent molecules around the solute. | Determining how water or other solvents interact with the hydroxyl and fluoro groups. |
| Intermolecular Interactions | Hydrogen bonding with solvent and other solute molecules. | Quantifying the balance between internal and external hydrogen bonds. |
Theoretical Approaches to Chirality Recognition in Diol Systems
The study of chirality recognition in diol systems is a significant area of research, with theoretical approaches providing deep insights into the underlying mechanisms. Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is fundamental to many biological and chemical processes. nih.gov
Theoretical studies, often employing density functional theory (DFT) and other quantum chemical methods, have explored the factors governing the formation and relative stability of homochiral (composed of the same enantiomer) and heterochiral (composed of different enantiomers) dimers of diols. rsc.orgrsc.org These studies have revealed the critical role of weak intermolecular forces, such as hydrogen bonding and dispersion forces, in chirality recognition. rsc.org
Dispersion forces, in particular, have been identified as a crucial driving force in the differential binding of chiral diol aggregates. rsc.org The removal of dispersion effects in computational models leads to a significant decrease in the energy difference between heterochiral and homochiral dimers, suggesting that without dispersion, chirality recognition would be a low-temperature phenomenon for many diols. rsc.org The interplay between hydrogen bonding and dispersion interactions is complex and essential for a comprehensive understanding of chiral recognition. rsc.org
Furthermore, theoretical models can investigate the influence of molecular structure on chiral preference. For example, the introduction of a phenyl group in a diol can add steric hindrance and dispersion interactions, acting as an efficient hydrogen bond acceptor and influencing dimer formation. rsc.org These computational approaches are invaluable for interpreting experimental data from techniques like infrared, Raman, and microwave spectroscopy, which probe the structures of chiral aggregates in the gas phase. rsc.orgrsc.orgresearchgate.net
| Theoretical Approach | Focus | Key Insights for Diol Systems |
| Density Functional Theory (DFT) | Dimer Stability | Elucidates the energetic preference for homochiral vs. heterochiral pairing. rsc.orgrsc.org |
| Wave Function Theory (WFT) | Role of Dispersion | Highlights the critical contribution of dispersion forces to chirality recognition. rsc.org |
| Spectroscopic Modeling | Interpretation of Experimental Data | Connects theoretical structures with experimental spectroscopic signatures. rsc.orgresearchgate.net |
Molecular Docking and Interaction Studies with Biological Ligand Binding Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is widely used to understand and predict the interaction between a small molecule, such as this compound, and a biological macromolecule, typically a protein. researchgate.net By simulating the binding process, molecular docking can provide valuable information about the binding affinity, the specific interactions that stabilize the complex (e.g., hydrogen bonds, hydrophobic interactions), and the conformation of the ligand within the binding site. researchgate.net
While specific molecular docking studies for this compound are not detailed in the provided search results, the general applicability of this technique is clear. For instance, docking studies have been performed on similar fluorinated compounds and diols to investigate their interactions with biological targets. One study investigated the docking of 4-(2-Amino-3-fluoropropyl)benzene-1,2-diol with β-cyclodextrin. researchgate.net Another example is the use of docking to understand the interaction of ligands with the dopamine (B1211576) transporter. nih.gov
In the context of this compound, molecular docking could be employed to:
Identify potential biological targets: By screening the compound against a library of protein structures.
Elucidate binding modes: To understand how the hydroxyl and fluoro groups interact with amino acid residues in a binding pocket.
Predict binding affinities: To estimate the strength of the interaction with a potential target.
Guide the design of new molecules: By providing a structural basis for modifications that could enhance binding or selectivity.
Derivatization Strategies and Advanced Analytical Methodologies for S 3 Fluoropropane 1,2 Diol
Chiral Derivatization for Enantiomeric Purity Determination of (S)-3-Fluoropropane-1,2-diol
Determining the enantiomeric purity of a chiral molecule is essential, as different enantiomers can exhibit distinct biological activities. For analytes like this compound, chiral derivatization is a powerful technique that converts a mixture of enantiomers into a mixture of diastereomers. wikipedia.org These resulting diastereomers have different physical properties and can be distinguished and quantified by standard analytical methods like NMR spectroscopy and chromatography. wikipedia.org
The effectiveness of chiral derivatization hinges on the selection of an appropriate chiral derivatizing agent (CDA). wikipedia.org An ideal CDA reacts quickly and quantitatively with the analyte without causing racemization. For diols, significant progress has been made in developing novel CDAs, particularly those based on boronic acids.
One prominent strategy involves the use of a three-component system, where the diol reacts with an achiral boronic acid, such as 2-formylphenylboronic acid, and an enantiopure chiral amine or amine derivative. nih.gov This in-situ reaction forms a pair of diastereomeric imino-boronate esters. nih.gov The structural differences between these diastereomers allow for their distinct signals to be resolved in NMR spectra or separated chromatographically.
Recent advancements have focused on creating more efficient CDAs to maximize the separation of the diastereomer signals. For instance, novel boric acid agents with bridged structures have been synthesized, demonstrating excellent efficacy in the enantiodiscrimination of various diols. nih.gov These agents often lead to large chemical shift differences (ΔΔδ) between the diastereomeric products in NMR spectra, simplifying quantification. For fluorinated analytes like this compound, CDAs containing a fluorine reporter group, such as α-methyl-4-fluorobenzylamine, can be particularly advantageous for ¹⁹F NMR analysis. nih.gov
| CDA Class | Example Agent(s) | Analyte Functional Group | Resulting Product | Key Advantages |
| Boronic Acid Systems | 2-Formylphenylboronic acid (with a chiral amine) | Diol | Diastereomeric Imino-boronate esters | In-situ reaction, good for NMR signal separation. |
| Acid Chlorides | Mosher's acid chloride (MTPA-Cl) | Alcohol/Diol | Diastereomeric Mosher's esters | Well-established method, often used for absolute configuration determination. |
| Isocyanates | 1-(1-Naphthyl)ethyl isocyanate (NEIC) | Alcohol/Diol | Diastereomeric Carbamates | Forms stable derivatives suitable for both NMR and HPLC analysis. |
| Fluorinated CDAs | α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) | Alcohol/Diol | Diastereomeric Esters | Excellent for ¹⁹F NMR analysis, providing a clean spectral window. |
NMR spectroscopy is a primary tool for analyzing the diastereomeric mixtures formed from chiral derivatization. nih.gov The enantiomeric excess (e.e.) of the original diol can be determined by integrating the well-resolved signals of the corresponding diastereomers in the NMR spectrum. acs.org
For this compound, both ¹H and ¹⁹F NMR are highly applicable. In ¹H NMR, protons near the newly formed diastereomeric center will exhibit different chemical shifts. For example, in the imino-boronate esters formed with 2-formylphenylboronic acid and a chiral amine, the imine protons often show clear, baseline-separated signals for each diastereomer. nih.gov
The presence of a fluorine atom in this compound makes ¹⁹F NMR an exceptionally powerful technique for enantiomeric analysis. rsc.org The ¹⁹F nucleus offers several advantages:
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it nearly as sensitive as ¹H.
Wide Chemical Shift Range: The large spectral dispersion minimizes signal overlap, which is a common issue in ¹H NMR. rsc.org
No Background Interference: ¹⁹F is 100% naturally abundant, and since fluorine is rare in biological systems and common solvents, the resulting spectra are typically free of background signals.
When a fluorinated analyte is reacted with a non-fluorinated CDA, the fluorine signal of the analyte itself can be used for quantification. Alternatively, reacting the diol with a fluorinated CDA allows the fluorine signal on the derivatizing agent to serve as the reporter. nih.gov A single ¹⁹F NMR experiment can be sufficient to accurately determine the enantiomeric excess. researchgate.net
Development and Validation of Robust Analytical Methods for this compound
The development of a robust analytical method is a systematic process that culminates in method validation to ensure its reliability for a specific purpose. This process is critical for obtaining accurate and reproducible results in both research and quality control settings.
The development phase for an this compound assay would involve:
Selection of Technique: Choosing between GC-MS or LC-MS/MS based on sample matrix, required sensitivity, and available instrumentation.
Optimization of Derivatization: Systematically testing different derivatization reagents and optimizing reaction conditions (e.g., temperature, time, reagent concentration) to ensure a complete and reproducible reaction. sigmaaldrich.com
Optimization of Separation: Fine-tuning chromatographic parameters, such as the column type, mobile phase composition (for LC) or temperature program (for GC), and flow rate to achieve optimal resolution and peak shape.
Optimization of Detection: Adjusting mass spectrometer parameters (e.g., ionization source settings, collision energies for MS/MS) to maximize signal intensity and specificity.
Once the method is developed, it must undergo rigorous validation according to established guidelines (e.g., ICH) to demonstrate its suitability. scirp.org Key validation parameters include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, or matrix components).
Linearity: Demonstrating that the instrumental response is directly proportional to the analyte concentration over a specific range. upb.ro
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations (spiked samples). upb.ro
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). upb.ro
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. registech.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. registech.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte and internal standard. | Peak purity analysis, comparison with blank samples. |
| Linearity | The relationship between concentration and response. | Correlation coefficient (r²) > 0.99. |
| Accuracy | Closeness of measured value to the true value. | Recovery of 80-120% of the true value. |
| Precision (Repeatability) | Variation from multiple measurements of the same sample on the same day. | Relative Standard Deviation (RSD) ≤ 15%. |
| Precision (Intermediate) | Variation from measurements on different days or by different analysts. | Relative Standard Deviation (RSD) ≤ 20%. |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10. |
| Robustness | Insensitivity to small changes in method parameters. | Consistent results with minor variations in pH, temperature, etc. |
By systematically applying these derivatization and validation principles, highly sensitive, selective, and robust analytical methods can be established for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of this compound. Given the chiral nature of this compound, chiral stationary phases (CSPs) are essential for resolving its enantiomers. nih.govresearchgate.net UPLC, a more recent advancement, offers significant improvements in resolution, speed, and sensitivity over traditional HPLC by utilizing smaller particle sizes (sub-2 µm) in the stationary phase, which requires higher operating pressures. iajps.com
The separation of enantiomers like this compound can be achieved through two main HPLC-based approaches: indirect and direct methods. The indirect method involves derivatizing the enantiomeric sample with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov However, the direct method using columns with a chiral stationary phase (CSP) is more commonly employed for its practicality and efficiency. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral molecules. nih.gov
For the analysis of this compound, a typical HPLC or UPLC method would involve a chiral column, such as one with a cellulose or amylose-based stationary phase. The mobile phase would likely consist of a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol or ethanol, which is common for normal-phase chiral separations.
Below is a hypothetical example of HPLC and UPLC conditions that could be adapted for the analysis of this compound, based on common practices for separating small chiral diols.
Table 1: Example HPLC and UPLC Chromatographic Conditions for Chiral Separation
| Parameter | HPLC | UPLC |
| Column | Chiralpak IA or similar amylose-based CSP (5 µm particle size) | Chiralpak IG-3 or similar immobilized amylose-based CSP (<3 µm particle size) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Hexane/Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | 25°C | 30°C |
| Detection | Refractive Index (RI) or UV (after derivatization) | Photodiode Array (PDA) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL | 2 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Diol Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of diols like this compound, direct analysis by GC is challenging. Therefore, a crucial step in the GC-MS analysis of this compound is derivatization. gcms.cz Derivatization converts the polar hydroxyl groups into less polar, more volatile functional groups, improving chromatographic peak shape and thermal stability. gcms.cz
Common derivatization strategies for diols include silylation, acylation, or the formation of cyclic derivatives with boronic acids. gcms.czchromforum.org For vicinal diols such as this compound, derivatization with phenylboronic acid (PBA) is a particularly effective and widely used method. chromforum.orgagriculturejournals.cz This reaction is highly selective and forms a stable cyclic boronate ester, which is amenable to GC-MS analysis. chromforum.orgagriculturejournals.cz
The analytical workflow for this compound using GC-MS would typically involve extraction of the analyte from its matrix, followed by a derivatization step. The resulting derivative is then injected into the GC-MS system for separation and detection.
Table 2: Typical GC-MS Parameters for the Analysis of this compound Derivative
| Parameter | Condition |
| Derivatization Reagent | Phenylboronic Acid (PBA) |
| GC Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole Mass Analyzer |
| Scan Range | m/z 40-350 |
| Data Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound, often coupled with chromatographic techniques like HPLC, UPLC, or GC. spectroscopyonline.comchromatographyonline.comresearchgate.net The choice of ionization technique and mass analyzer depends on the nature of the analyte and the objectives of the analysis.
When coupled with HPLC or UPLC, electrospray ionization (ESI) is a common choice for polar molecules like this compound. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+ or other adducts, providing molecular weight information. For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, a specific precursor ion is selected and fragmented to produce characteristic product ions. This technique, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) when used for quantification, is highly specific and can significantly reduce matrix interference.
For GC-MS analysis, Electron Ionization (EI) is the most common ionization method. spectroscopyonline.com EI is a hard ionization technique that results in extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a "fingerprint" that can be used for structural identification by comparison with spectral libraries. For the phenylboronate derivative of this compound, characteristic fragment ions would be monitored for both identification and quantification.
The table below outlines potential mass transitions that could be used for the quantification of the phenylboronate derivative of this compound by GC-MS in Selected Ion Monitoring (SIM) mode.
Table 3: Potential Mass Spectrometry Parameters and Monitored Ions for the Phenylboronate Derivative of this compound
| Parameter | Description |
| Ionization Mode | Electron Ionization (EI) |
| Precursor Ion (Molecular Ion) | The molecular ion of the phenylboronate derivative would be a primary target. |
| Key Fragment Ions for SIM | Specific and abundant fragment ions would be selected for monitoring to ensure selectivity and sensitivity. For example, ions corresponding to the loss of the fluorine atom or parts of the boronate ring could be chosen. |
| Quantitative Ion | The most abundant and specific fragment ion, free from interferences. |
| Qualifier Ion(s) | One or two other characteristic fragment ions used to confirm the identity of the analyte. |
Biomedical and Pharmacological Applications of S 3 Fluoropropane 1,2 Diol and Its Analogues
Role as a Precursor in Radiopharmaceutical Development for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that allows for the in vivo visualization and quantification of biochemical processes. This technology relies on radiotracers labeled with positron-emitting isotopes, among which fluorine-18 (B77423) (¹⁸F) is the most widely used due to its favorable physical and nuclear characteristics. (S)-3-fluoropropane-1,2-diol is a key precursor in the synthesis of ¹⁸F-labeled radiopharmaceuticals, particularly for imaging tissue hypoxia.
Synthesis and Application as a Precursor for Hypoxia Markers (e.g., [¹⁸F]-FMISO)
Tissue hypoxia, a condition of inadequate oxygen supply, is a characteristic feature of many solid tumors and is associated with resistance to radiotherapy and chemotherapy. [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO), a 2-nitroimidazole (B3424786) derivative, is the most established and widely used PET radiotracer for imaging hypoxia. The mechanism of [¹⁸F]FMISO involves its selective reduction and subsequent trapping within hypoxic cells, allowing for their visualization.
The synthesis of [¹⁸F]FMISO relies on the radiolabeling of a suitable precursor molecule. A commonly utilized precursor is 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonylpropanediol (NITTP). The core of this precursor is a 3-(2-nitro-1H-imidazol-1-yl)propane-1,2-diol structure. The synthesis of this backbone starts with a protected glycerol (B35011) or propanediol (B1597323) derivative, such as solketal (B138546) ((S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol). This starting material is first reacted with 2-nitroimidazole. The resulting alcohol is then tosylated (by reaction with p-toluenesulfonyl chloride) to introduce a good leaving group (tosylate) at the primary position. This tosylated compound is the precursor that will be labeled with ¹⁸F. This compound represents a key fluorinated synthon for creating such precursors, where the fluorine atom is incorporated from the beginning of the synthetic sequence to build the core scaffold.
The final radiolabeling step involves a nucleophilic substitution reaction where the tosylate group of the precursor is displaced by [¹⁸F]fluoride ion. This is followed by the removal of any protecting groups (like the tetrahydropyranyl group in NITTP) via acid hydrolysis to yield the final [¹⁸F]FMISO product.
Radiolabeling Strategies and Production Optimization for Imaging Agents
The efficient and reliable production of [¹⁸F]FMISO and other ¹⁸F-labeled imaging agents is crucial for clinical applications. Research has focused on optimizing the radiolabeling process to maximize radiochemical yield (RCY), ensure high radiochemical purity, and shorten the synthesis time.
The most common strategy is the nucleophilic substitution of a tosylate or nosylate (B8438820) leaving group on a protected precursor with [¹⁸F]fluoride. This reaction is typically carried out in an automated synthesis module to handle the radioactivity safely and ensure reproducibility. Key parameters that are optimized include the amount of precursor, reaction temperature, reaction time, and the purification method.
Purification of the final product is critical to remove unreacted [¹⁸F]fluoride, the precursor, and any radiolabeled or chemical impurities. While high-performance liquid chromatography (HPLC) provides high-resolution separation, it can be time-consuming. chemicalbook.com Consequently, methods using solid-phase extraction (SPE) cartridges have been developed, which allow for faster and more convenient purification, making them well-suited for automated synthesis modules. chemicalbook.com Various studies have reported successful production of [¹⁸F]FMISO with good radiochemical yields and high purity, suitable for clinical use. chemicalbook.comgoogle.com
| Precursor | Fluorination Conditions | Hydrolysis | Purification Method | Radiochemical Yield (RCY) | Radiochemical Purity | Total Synthesis Time | Reference |
|---|---|---|---|---|---|---|---|
| NITTP | 130 °C, 10 min | Acidic Hydrolysis | SPE Cartridge | 53.18 ± 3.44% | >99% | Not Specified | chemicalbook.com |
| NITTP | 100 °C, 10 min | 1 M HCl, 100 °C, 10 min | HPLC | Not Specified | >99% | Not Specified | researchgate.net |
| NITTP | Not Specified | 1 N HCl | Not Specified | 38.6% (decay corrected) | >97% | Not Specified | google.com |
Exploration in Rational Drug Design and Development
The unique properties conferred by the fluorine atom make fluorinated building blocks like this compound highly valuable in rational drug design. Its propanediol structure provides functional handles (two hydroxyl groups) for incorporation into larger, more complex bioactive molecules, while the fluorine atom acts as a strategic modulator of the molecule's pharmacological profile.
Incorporation of this compound Scaffolds into Bioactive Molecules
The propanediol scaffold is a common structural motif found in a variety of approved drugs, including the antimicrobial agent Bronopol and the muscle relaxant Carisoprodol. This highlights the utility of the 1,2-diol arrangement for achieving desired biological activity. By using a fluorinated version like this compound, medicinal chemists can leverage this established scaffold while introducing the beneficial properties of fluorine.
One area where this is particularly relevant is in the synthesis of fluorinated acyclic nucleoside analogues. Acyclic nucleosides are a class of antiviral agents that mimic natural nucleosides but lack the complete ribose sugar ring. The diol structure of this compound can serve as the "acyclic" portion of the molecule, which is then coupled to a nucleobase (e.g., purine (B94841) or pyrimidine). The resulting fluorinated acyclic nucleoside can exhibit enhanced antiviral activity or improved pharmacokinetic properties compared to its non-fluorinated counterpart.
Impact of Fluorine Substitution on Biological Activity and Pharmacokinetic Profiles
The substitution of a hydrogen atom with fluorine can profoundly influence a molecule's biological activity and its absorption, distribution, metabolism, and excretion (ADME) profile. These effects are a primary driver for the use of building blocks like this compound in drug discovery.
Key impacts of fluorine substitution include:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Introducing fluorine at a site that is susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the metabolic stability and extending the half-life of the drug.
Lipophilicity: Fluorine is the most electronegative element, yet it is also highly lipophilic. Replacing hydrogen with fluorine can increase a molecule's ability to pass through cell membranes, which can enhance oral bioavailability and penetration of biological barriers like the blood-brain barrier.
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule. This can lead to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein or enzyme, resulting in increased binding affinity and potency.
Investigations into Metabolic Fates and Biotransformation of Fluorinated Diols
Understanding the metabolic fate of any new chemical entity is critical for its development as a therapeutic or diagnostic agent. While specific metabolic studies on this compound are not extensively documented, its biotransformation can be predicted based on the known metabolic pathways for similar structures, such as other propanediols and simple fluorinated aliphatic compounds.
The metabolism of xenobiotics typically proceeds through two phases. Phase I reactions introduce or expose functional groups (e.g., oxidation, reduction, hydrolysis), while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. mdpi.com
For this compound, the primary metabolic pathways are expected to involve its two hydroxyl groups:
Oxidation (Phase I): The primary and secondary alcohol groups are susceptible to oxidation by dehydrogenase enzymes. The primary alcohol could be oxidized first to an aldehyde and then further to a carboxylic acid. The secondary alcohol could be oxidized to a ketone. These oxidative processes would increase the polarity of the molecule.
Conjugation (Phase II): The hydroxyl groups are ideal sites for conjugation reactions. The most common pathways would be glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfate (B86663) group). mdpi.comnih.gov These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, would produce highly water-soluble glucuronide and sulfate conjugates that can be readily eliminated from the body, primarily via urine. nih.gov
The C-F bond in this compound is generally expected to be stable and resistant to cleavage. While enzymatic defluorination is known, it is a relatively rare metabolic event, especially for simple aliphatic fluorides. Therefore, the majority of the compound is likely to be metabolized through oxidation or conjugation of the diol moiety, with the fluorine atom remaining intact, before being excreted.
Enzymatic Processing and Interactions in Biological Systems
This compound, a fluorinated analogue of glycerol, is of interest for its potential interactions with various biological systems. While direct enzymatic processing data for this specific compound is limited in publicly available research, the metabolism of its structural analogues, such as 3-chloropropane-1,2-diol (3-MCPD) and 3-(phenylamino)propane-1,2-diol, provides significant insights into its likely biochemical fate.
The enzymatic hydrolysis of esters of analogous compounds is a key metabolic pathway. For instance, fatty acid esters of 3-MCPD can be hydrolyzed by lipases to release the free 3-MCPD molecule. agriculturejournals.czrepec.orgagriculturejournals.czresearchgate.net This suggests that this compound, if present in an esterified form, would likely be a substrate for various lipases within biological systems, leading to the release of the parent diol.
The biotransformation of 3-(phenylamino)propane-1,2-diol has been studied in mice, revealing that it is extensively metabolized. nih.gov The primary metabolic pathway involves the oxidation of the primary alcohol group to a carboxylic acid, forming 2-hydroxy-3-(phenylamino)propanoic acid. nih.gov Additionally, hydroxylation of the phenyl ring occurs, producing 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol and 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid. nih.gov This indicates that alcohol dehydrogenases and cytochrome P450 enzymes are likely involved in the metabolism of such propanediol derivatives. It is plausible that this compound could undergo similar enzymatic oxidation of its alcohol groups.
Furthermore, the carbon-fluorine bond, while generally stable, can be cleaved by specific enzymes known as dehalogenases. nih.gov While the direct action of dehalogenases on this compound has not been explicitly documented, the existence of fluoroacetate (B1212596) dehalogenases that hydrolyze the C-F bond in fluoroacetate suggests that enzymatic defluorination of this compound is a possibility within certain biological systems, particularly microbial ones. nih.govmdpi.com
The table below summarizes the key enzymes and their potential interactions with this compound based on studies of its analogues.
| Enzyme Class | Potential Interaction with this compound | Evidence from Analogues |
| Lipases | Hydrolysis of fatty acid esters of this compound to release the free diol. | Fatty acid esters of 3-MCPD are hydrolyzed by lipases. agriculturejournals.czrepec.orgagriculturejournals.czresearchgate.net |
| Alcohol Dehydrogenases | Oxidation of the primary or secondary alcohol groups. | 3-(phenylamino)propane-1,2-diol is metabolized to its corresponding carboxylic acid. nih.gov |
| Cytochrome P450 Enzymes | Hydroxylation and other oxidative transformations. | Metabolism of 3-(phenylamino)propane-1,2-diol involves ring hydroxylation. nih.gov |
| Dehalogenases | Cleavage of the carbon-fluorine bond, leading to defluorination. | Fluoroacetate dehalogenases are known to hydrolyze the C-F bond in related compounds. nih.govmdpi.com |
Microbial Metabolic Pathways of Related Fluorinated Compounds
The microbial metabolism of organofluorine compounds is a critical area of research, with implications for bioremediation and the understanding of the environmental fate of these molecules. While specific pathways for this compound are not detailed, the study of related fluorinated compounds, particularly by bacteria of the genus Pseudomonas, offers a robust model for its potential microbial degradation.
Pseudomonas species are well-known for their metabolic versatility and their ability to degrade a wide range of organic compounds, including fluorinated ones. For example, Pseudomonas butanovora and Pseudomonas oleovorans can biotransform and defluorinate fluorotelomer alcohols (FTOHs). nih.govresearchgate.net The metabolic pathways involve the oxidation of the alcohol to a ketone and the subsequent cleavage of C-F bonds, leading to the formation of perfluorinated carboxylic acids (PFCAs). nih.govresearchgate.net This process is often initiated by monooxygenase enzymes, such as alkane monooxygenase, which hydroxylates the substrate. researchgate.net
Another key class of enzymes in the microbial metabolism of fluorinated compounds is the dehalogenases. L-2-haloacid dehalogenases and fluoroacetate dehalogenases have been identified in various bacteria and are capable of hydrolytically cleaving the carbon-fluorine bond. nih.govosti.gov For instance, fluoroacetate dehalogenase hydrolyzes fluoroacetate to glycolate (B3277807) and a fluoride (B91410) ion. nih.gov Some dehalogenases have shown activity towards difluorinated compounds as well. nih.govbangor.ac.uk
The degradation of terminally monofluorinated alkanes has been demonstrated in Pseudomonas sp. strain 273, which can utilize these compounds as a sole carbon and energy source. researchgate.netbohrium.com The pathway is thought to be initiated by an oxygenolytic attack, leading to the release of inorganic fluoride. researchgate.net
Based on these findings, a putative microbial metabolic pathway for this compound can be proposed, as outlined in the table below.
| Step | Proposed Transformation of this compound | Relevant Microbial Enzymes/Pathways |
| 1. Initial Oxidation | Oxidation of one of the hydroxyl groups to a ketone or aldehyde. | Monooxygenases (e.g., alkane monooxygenase in Pseudomonas) are known to oxidize fluorinated alcohols. nih.govresearchgate.net |
| 2. Defluorination | Cleavage of the C-F bond to release a fluoride ion. | Dehalogenases (e.g., fluoroacetate dehalogenase, L-2-haloacid dehalogenase) are capable of hydrolyzing C-F bonds. nih.govosti.govnih.govbangor.ac.uk |
| 3. Further Metabolism | The resulting non-fluorinated diol or keto-alcohol enters central metabolic pathways. | The resulting glycerol or related C3 compounds can be readily metabolized by most microorganisms. |
It is important to note that the toxicity of the released fluoride ion can be a limiting factor for microbial growth and degradation of fluorinated compounds. asm.org
Future Perspectives and Emerging Research Directions for S 3 Fluoropropane 1,2 Diol
Innovations in Sustainable and Green Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources. For chiral molecules like (S)-3-fluoropropane-1,2-diol, chemoenzymatic and biocatalytic methods are at the forefront of sustainable innovation.
Future research is expected to focus on the discovery and engineering of novel enzymes, such as halohydrin dehalogenases or fluorinases, for the direct and highly stereoselective fluorination of prochiral precursors. These enzymatic methods offer the potential for reactions to be conducted in aqueous media under mild conditions, significantly reducing the environmental impact compared to traditional fluorination techniques that often rely on hazardous reagents.
Moreover, the integration of biocatalysis with continuous flow technologies presents a promising avenue for the scalable and efficient production of this compound. Flow chemistry can enhance reaction efficiency, improve safety, and allow for easier purification of the final product. The development of immobilized enzyme reactors is a key area of research that will facilitate the reuse of biocatalysts, further enhancing the sustainability of the synthetic process.
Another emerging trend is the use of computational modeling and machine learning to predict enzyme-substrate interactions and to guide the rational design of enzymes with improved activity and selectivity for the synthesis of specific fluorinated compounds. This in silico approach can accelerate the development of bespoke biocatalysts for the production of this compound and its derivatives.
Advanced Analytical Techniques for Metabolomics and Interactomics Studies
Understanding the metabolic fate and biological interactions of this compound is crucial for its development in biomedical applications. Advanced analytical techniques are pivotal in elucidating these complex processes at the molecular level.
Metabolomics: The study of the complete set of small-molecule metabolites in a biological system is essential for understanding the physiological effects of this compound. Due to the unique properties of the fluorine atom, specialized analytical techniques are particularly powerful.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is exceptionally well-suited for metabolomics studies of fluorinated compounds. The ¹⁹F nucleus has a high natural abundance and a wide chemical shift range, making it a sensitive probe of the local molecular environment. Future advancements in ¹⁹F NMR, such as higher field strengths and novel pulse sequences, will enable the detection and quantification of this compound and its metabolites at very low concentrations in complex biological matrices like blood serum and urine.
Mass Spectrometry (MS): High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying and quantifying metabolites. Future research will likely focus on developing novel ionization techniques and fragmentation methods that are optimized for the detection of small, polar, and fluorinated molecules. The use of isotope labeling, where ¹⁸F is incorporated into this compound, can aid in tracing its metabolic pathways with high sensitivity using techniques like Positron Emission Tomography (PET).
Interactomics: This field aims to characterize the interactions of a molecule with its biological targets, primarily proteins. For this compound, understanding its interactome is key to elucidating its mechanism of action.
Affinity-Based Proteomics: This approach uses a modified version of the molecule of interest to "pull down" its binding partners from a cell lysate. Future developments may involve the synthesis of this compound derivatives with photo-crosslinking groups and affinity tags to enable the covalent capture and subsequent identification of interacting proteins by mass spectrometry.
Computational Docking and Molecular Dynamics: As computational power increases, in silico methods will play a greater role in predicting the potential binding partners of this compound. These predictions can then be validated experimentally, streamlining the process of target identification.
Advanced Analytical Techniques for this compound Studies
| Technique | Application Area | Future Research Focus |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Metabolomics | Higher field strengths, novel pulse sequences for enhanced sensitivity. |
| LC-HRMS | Metabolomics | Optimized ionization and fragmentation methods for small fluorinated molecules. |
| PET with ¹⁸F labeling | Metabolomics | In vivo metabolic pathway tracing. |
| Affinity-Based Proteomics | Interactomics | Development of photo-crosslinking and tagged derivatives. |
| Computational Modeling | Interactomics | Improved algorithms for predicting protein-ligand interactions. |
Expanding Biomedical Applications Beyond Current Paradigms
The introduction of a fluorine atom can significantly alter the biological properties of a molecule, opening up new therapeutic possibilities. While initial research has explored the role of fluorinated glycerol (B35011) analogs as enzyme inhibitors, future applications of this compound are poised to expand into new and exciting areas.
One promising direction is the development of this compound as a precursor for the synthesis of more complex fluorinated drugs. Its chiral nature and functional groups make it a valuable building block for creating novel pharmaceuticals with enhanced properties such as increased metabolic stability, improved bioavailability, and altered binding affinities for their targets. frontiersin.orgpnas.org For example, it could be incorporated into antiviral or anticancer nucleoside analogs, where the fluorine atom can block metabolic degradation or modulate the interaction with viral or cellular enzymes.
Furthermore, the potential of this compound and its derivatives as imaging agents is an area of growing interest. nih.gov The incorporation of ¹⁸F would allow for its use as a PET tracer to study metabolic processes in vivo. For instance, its uptake and metabolism could be monitored in real-time in various disease states, providing valuable diagnostic information.
The unique physical properties imparted by fluorine could also be exploited in drug delivery systems. For example, polymers derived from fluorinated diols could be used to create nanoparticles or hydrogels with specific drug-loading and release characteristics.
Interdisciplinary Approaches in Materials Science and Chemical Biology Utilizing Fluorinated Diols
The distinct properties of fluorinated compounds are not only relevant in medicine but also in materials science and as tools for chemical biology. Interdisciplinary research is leveraging fluorinated diols like this compound to create novel materials and probes.
Materials Science: In polymer chemistry, fluorinated diols are being explored as monomers for the synthesis of high-performance polymers, such as fluorinated polyurethanes. nih.govresearcher.lifemdpi.comresearchgate.net These materials exhibit a range of desirable properties, including:
Chemical Resistance: The low polarizability of the C-F bond makes these polymers resistant to a wide range of chemicals.
Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains leads to materials that repel both water and oil, making them ideal for protective coatings. exfluor.com
Future research in this area will focus on tailoring the properties of these polymers by varying the structure and fluorine content of the diol monomers. This could lead to the development of advanced materials for applications in aerospace, electronics, and biomedical devices.
Properties of Fluorinated Polyurethanes Derived from Fluorinated Diols
| Property | Underlying Principle | Potential Application |
|---|---|---|
| High Thermal Stability | Strong Carbon-Fluorine Bond | Aerospace components, high-temperature coatings |
| Chemical Resistance | Low Polarizability of C-F Bond | Chemical-resistant linings, protective gear |
| Hydrophobicity/Oleophobicity | Low Surface Energy of Fluorinated Chains | Self-cleaning surfaces, anti-fouling coatings |
| Biocompatibility | Inertness of Fluorinated Surfaces | Medical implants, drug delivery devices |
Chemical Biology: In chemical biology, the fluorine atom serves as a powerful probe for studying biological systems. nih.gov this compound and its derivatives can be used to:
Probe Enzyme Active Sites: As an analog of glycerol, it can be used to study the structure and function of glycerol-metabolizing enzymes. ¹⁹F NMR can provide detailed information about the binding event and the local environment of the active site.
Develop Fluorogenic Probes: By incorporating this compound into larger molecules that change their fluorescence upon enzymatic cleavage, researchers can develop sensitive assays for enzyme activity in vitro and in living cells. researchgate.netthermofisher.com
Protein Engineering: The incorporation of fluorinated amino acids, for which fluorinated precursors are essential, into proteins can enhance their stability and create novel protein-protein interactions. pnas.orgnih.govnih.govrsc.orgmdpi.com This opens up new possibilities for designing proteins with tailored functions for therapeutic and industrial applications.
The future of research on this compound is bright and multifaceted. Innovations in its synthesis will make it more accessible for a wide range of applications. Advanced analytical methods will provide deeper insights into its biological behavior, paving the way for novel biomedical uses. Finally, its integration into materials science and chemical biology will continue to yield new materials and tools that push the boundaries of science and technology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for enantioselective preparation of (S)-3-fluoropropane-1,2-diol, and how can stereochemical purity be validated?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric fluorination of epoxide precursors using chiral catalysts (e.g., Jacobsen’s thiourea catalysts). Stereochemical purity should be validated using polarimetry, chiral HPLC (e.g., Chiralcel OD-H column), and NMR with chiral shift reagents. Comparison of optical rotation values with literature data ensures enantiomeric excess >98% .
Q. How can researchers design experiments to assess the acute toxicity of this compound in vitro?
- Methodological Answer : Use cell viability assays (MTT or resazurin) in human hepatocyte (HepG2) or renal (HEK293) cell lines. Dose-response curves (0.1–10 mM) over 24–72 hours can determine IC. Include positive controls (e.g., 3-MCPD at 1–5 mM, known for nephrotoxicity ) and validate results with lactate dehydrogenase (LDH) release assays. Ensure mitochondrial stress is measured via ATP quantification .
Q. What analytical techniques are suitable for quantifying trace this compound in biological matrices?
- Methodological Answer : Derivatize with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS analysis (SIM mode, m/z 147, 253). Alternatively, use UPLC-MS/MS with a HILIC column (e.g., Acquity BEH Amide) and MRM transitions for enhanced specificity. Limit of detection (LOD) <10 ng/mL is achievable .
Advanced Research Questions
Q. How does this compound interact with viral spike proteins, and what computational methods validate these interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against SARS-CoV-2 spike glycoprotein (PDB: 6VSB). Focus on hydrogen bonding with residues like Asp614 or Tyr453. Validate with molecular dynamics simulations (GROMACS, 100 ns) to assess binding stability. Compare binding energies (ΔG) with control ligands (e.g., 1,2-diol derivatives ).
Q. What experimental strategies resolve contradictions in reported genotoxicity data for fluorinated diols?
- Methodological Answer : Conduct Ames tests (TA98/TA100 strains ± metabolic activation) and micronucleus assays (CHO-K1 cells). If conflicting results arise (e.g., positive in vitro vs. negative in vivo), evaluate metabolic differences using liver S9 fractions. Cross-reference with benzene-1,2-diol genotoxicity protocols .
Q. How can in vivo toxicokinetics of this compound be modeled to predict tissue-specific bioaccumulation?
- Methodological Answer : Administer -labeled compound via oral gavage in Sprague-Dawley rats. Use PET imaging to track real-time distribution. Quantify metabolites (e.g., fluorinated carboxylic acids) in plasma, liver, and kidney via LC-HRMS. Apply compartmental modeling (Phoenix WinNonlin) to derive AUC and clearance rates .
Methodological Comparisons
| Parameter | GC-MS (BSTFA Derivatization) | UPLC-MS/MS (HILIC) | Fluorescence (FITC Probes) |
|---|---|---|---|
| LOD | 5 ng/mL | 1 ng/mL | 50 ng/mL |
| Matrix Compatibility | Biological fluids, oils | Plasma, urine | Food extracts |
| Key Reference |
Key Research Gaps and Recommendations
- Stereospecific Toxicity : Compare (S)- and (R)-enantiomers in chronic exposure models to assess enantiomer-dependent nephrotoxicity.
- Mechanistic Studies : Use RNA-seq to identify pathways (e.g., oxidative stress, ERK/MAPK) disrupted by this compound in renal cells.
- Detection Optimization : Adapt fluorescence-based nanosensors (e.g., FITC-silica ) for real-time monitoring in environmental samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
